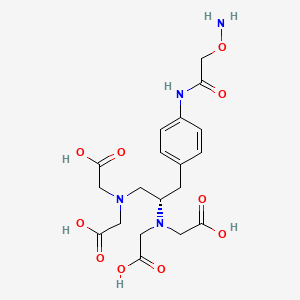

EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

Beschreibung

BenchChem offers high-quality EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[[(2S)-3-[4-[(2-aminooxyacetyl)amino]phenyl]-2-[bis(carboxymethyl)amino]propyl]-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O10/c20-33-11-15(24)21-13-3-1-12(2-4-13)5-14(23(9-18(29)30)10-19(31)32)6-22(7-16(25)26)8-17(27)28/h1-4,14H,5-11,20H2,(H,21,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTLUFBTKFEJOF-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652436 | |

| Record name | 2,2',2'',2'''-{[(2S)-3-{4-[2-(Aminooxy)acetamido]phenyl}propane-1,2-diyl]dinitrilo}tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217704-71-6 | |

| Record name | 2,2',2'',2'''-{[(2S)-3-{4-[2-(Aminooxy)acetamido]phenyl}propane-1,2-diyl]dinitrilo}tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to EDTA-(S)-1-(4-Aminoxyacetamidobenzyl): A Bifunctional Chelator for Site-Specific Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a bifunctional chelating agent designed for the stable and site-specific conjugation of a potent metal-chelating moiety (EDTA) to biomolecules. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols necessary for its use in research and drug development. The unique aminoxy functionality allows for a highly selective ligation reaction with aldehydes and ketones, forming a stable oxime bond. This enables the attachment of the EDTA chelate to proteins, antibodies, and other macromolecules for a variety of applications, including radiolabeling for imaging and therapy, targeted drug delivery, and the study of metal-dependent biological processes.

Introduction

Ethylenediaminetetraacetic acid (EDTA) is a well-established and powerful hexadentate chelating agent, capable of forming highly stable complexes with a wide range of metal ions.[1][2] Its ability to sequester metal ions has led to its widespread use in various industrial, analytical, and biomedical applications.[1][3][4] In the realm of biotechnology and drug development, the covalent attachment of EDTA to biomolecules is of significant interest for creating novel diagnostic and therapeutic agents.

EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a derivative of EDTA that has been functionalized with an aminoxy group via a benzyl (B1604629) linker. This design imparts bifunctional characteristics to the molecule:

-

A Chelating Moiety: The core EDTA structure retains its high affinity for metal ions.

-

A Reactive Handle for Conjugation: The terminal aminoxy group provides a chemoselective point of attachment to aldehydes and ketones.[1][5]

This targeted conjugation strategy offers significant advantages over random modification methods (e.g., targeting lysines or cysteines), as it allows for precise control over the location and stoichiometry of the attached chelate, minimizing the impact on the biological activity of the target molecule.[6][7][8]

Chemical Properties and Structure

| Property | Value | Reference |

| Synonyms | (S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic acid | [9] |

| CAS Number | 1217704-71-6 | [9] |

| Molecular Formula | C19H26N4O10 | [9] |

| Molecular Weight | 470.43 g/mol | [9] |

| Appearance | Pale Yellow Foam | [9] |

| Solubility | Soluble in DMSO and Water | [9] |

Mechanism of Action: Oxime Ligation

The key to the utility of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) lies in the formation of a stable oxime bond between its aminoxy group and a carbonyl group (aldehyde or ketone) on the target biomolecule. This reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biological macromolecules.[2][5][10]

The reaction proceeds most efficiently at a slightly acidic pH (typically 4.5-6.5) and can be catalyzed by nucleophilic catalysts such as aniline (B41778) or its derivatives to increase the reaction rate.[2][11] The resulting oxime linkage is significantly more stable than a hydrazone bond, which is formed from the reaction of a hydrazine (B178648) with a carbonyl group.[1]

Experimental Protocols

The following sections provide detailed methodologies for the use of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in bioconjugation.

Generation of Aldehyde or Ketone Groups on Biomolecules

For biomolecules that do not naturally contain accessible aldehyde or ketone groups, these functionalities must be introduced prior to conjugation.

A common method for introducing aldehydes into glycoproteins is the mild oxidation of cis-diol-containing sugar residues (e.g., sialic acids) using sodium periodate (B1199274) (NaIO₄).[12][13][14]

Materials:

-

Glycoprotein (B1211001) (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

-

Sodium periodate (NaIO₄) solution (e.g., 100 mM in water, freshly prepared)

-

Reaction Buffer (e.g., 1 M Sodium Acetate, pH 5.5)

-

Quenching solution (e.g., 1 M glycerol (B35011) or ethylene (B1197577) glycol)

-

Desalting column or dialysis cassette for buffer exchange

Procedure:

-

Prepare the glycoprotein solution at a concentration of 1-10 mg/mL in a suitable buffer.

-

Add 1/10th volume of the Reaction Buffer to the glycoprotein solution.

-

Add freshly prepared sodium periodate solution to a final concentration of 1-10 mM. The optimal concentration depends on the glycoprotein and the desired degree of oxidation.[12]

-

Incubate the reaction on ice for 30 minutes in the dark.

-

Quench the reaction by adding the quenching solution to a final concentration of 10-20 mM.

-

Incubate for 10-15 minutes on ice.

-

Remove excess periodate and quenching reagent by buffer exchange into a suitable buffer for the subsequent conjugation reaction (e.g., PBS, pH 6.5).

Conjugation of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) via Oxime Ligation

Materials:

-

Aldehyde- or ketone-containing biomolecule

-

EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

-

Conjugation Buffer (e.g., 100 mM MES, 150 mM NaCl, pH 5.5-6.5)

-

Aniline (optional, as a catalyst, freshly prepared stock solution in DMSO or water)

-

Desalting column or other purification system

Procedure:

-

Dissolve the aldehyde- or ketone-containing biomolecule in the Conjugation Buffer.

-

Dissolve EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in the Conjugation Buffer (or a compatible solvent like DMSO) to prepare a stock solution.

-

Add a 10- to 50-fold molar excess of the EDTA derivative to the biomolecule solution. The optimal ratio should be determined empirically.

-

If using a catalyst, add aniline to a final concentration of 10-100 mM.[11]

-

Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by techniques such as mass spectrometry or HPLC.

-

Purify the resulting conjugate to remove excess unreacted chelator and catalyst using a desalting column, dialysis, or other appropriate chromatographic methods.[15]

Characterization of the Conjugate

It is crucial to characterize the final conjugate to determine the degree of labeling (DOL), which is the average number of chelator molecules conjugated per biomolecule.

Methods for Characterization:

-

Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the most accurate determination of the DOL by measuring the mass difference between the unmodified and conjugated biomolecule.[16]

-

UV-Vis Spectroscopy: Can be used if the chelator or the biomolecule has a distinct chromophore.

-

Terbium Fluorescence Titration: A sensitive method for quantifying the number of functional chelators attached to an antibody.[17]

Radiolabeling of the EDTA-Conjugate

Once the EDTA-conjugate is purified and characterized, it can be radiolabeled with a suitable metal radionuclide.

Materials:

-

EDTA-biomolecule conjugate

-

Radionuclide in a suitable buffer (e.g., ⁶⁴CuCl₂, ¹⁷⁷LuCl₃)

-

Labeling Buffer (e.g., 0.1 M Ammonium Acetate, pH 5.5-7.0)

-

Metal-free water and labware

-

Instant Thin Layer Chromatography (ITLC) or HPLC for quality control

Procedure:

-

In a metal-free microcentrifuge tube, combine the EDTA-biomolecule conjugate with the Labeling Buffer.

-

Add the desired amount of radionuclide.

-

Incubate at a temperature and for a time optimized for the specific radionuclide and chelator (e.g., 37°C for 30-60 minutes).

-

Determine the radiolabeling efficiency using ITLC or radio-HPLC.

-

If necessary, purify the radiolabeled conjugate from unincorporated radionuclide using a size-exclusion column.

Data Presentation

Table 1: Comparison of Bioconjugation Chemistries

| Feature | Oxime Ligation (Aminoxy-Aldehyde) | Maleimide-Thiol Chemistry | NHS Ester-Amine Chemistry |

| Target Functional Group | Aldehyde, Ketone | Thiol (Cysteine) | Primary Amine (Lysine, N-terminus) |

| Reaction pH | 4.5 - 6.5 | 6.5 - 7.5 | 7.0 - 8.5 |

| Bond Stability | High | Moderate (can undergo retro-Michael addition) | High |

| Site-Specificity | High (if aldehyde/ketone is site-specifically introduced) | Moderate (depends on number of accessible thiols) | Low (lysines are often abundant and surface-exposed) |

| Catalyst | Aniline (optional, but recommended) | None | None |

| Reference | [4][5] | [7] | [4] |

Table 2: Typical Reaction Conditions for Oxime Ligation

| Parameter | Recommended Range | Notes |

| pH | 5.5 - 6.5 | Optimal for balancing aminoxy reactivity and biomolecule stability. |

| Temperature | Room Temperature to 37°C | Higher temperatures can increase reaction rate but may affect protein stability. |

| Reaction Time | 2 - 24 hours | Dependent on reactant concentrations and presence of a catalyst. |

| Molar Ratio (Chelator:Biomolecule) | 10:1 to 50:1 | Needs to be optimized for each specific application. |

| Catalyst (Aniline) | 10 - 100 mM | Significantly accelerates the reaction rate. |

Visualizations

Experimental Workflow for Bioconjugation

Caption: Workflow for the preparation and radiolabeling of a biomolecule conjugate.

Signaling Pathway of a Targeted Radiopharmaceutical

Caption: Mechanism of action for a targeted radiopharmaceutical.

Conclusion

EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a valuable tool for researchers and drug development professionals seeking to create site-specifically modified biomolecules. The robust and chemoselective nature of the oxime ligation, combined with the powerful chelating properties of EDTA, enables the development of well-defined and highly functional conjugates for a range of applications. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this technology in the laboratory. As with any bioconjugation strategy, optimization of reaction conditions for each specific application is essential to achieve the desired outcome.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iron chelator and fluorophore peptide bioconjugates for the study of cellular iron metabolism - American Chemical Society [acs.digitellinc.com]

- 8. Oxime and thiazolidine chemoselective ligation reactions: a green method for cotton functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Mechanism of coupling periodate-oxidized nucleosides to proteins [pubmed.ncbi.nlm.nih.gov]

- 14. The periodate oxidation of amino acids with reference to studies on glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chelator Bioconjugation Services - Bio-Synthesis, Inc. [biosyn.com]

- 16. A method for preparing chelate-cytokine conjugates with retention of protein structure, biological activity, and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

structure of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

An In-depth Technical Guide to the Bifunctional Chelator: EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

Introduction

In the landscape of modern drug development, particularly in the fields of targeted radiopharmaceuticals and bioconjugation, bifunctional chelators (BFCs) are indispensable tools.[1][2][3] These molecules serve a dual purpose: one functional end securely binds a metal ion (often a radionuclide), while the other provides a reactive handle for covalent attachment to a biomolecule, such as an antibody or peptide.[2][4] This creates a targeted agent capable of delivering a metallic payload to a specific biological site for diagnostic imaging or therapeutic intervention.[1][5]

This technical guide provides a comprehensive overview of a specific bifunctional chelator, EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) . This molecule integrates the well-established metal-binding capabilities of an ethylenediaminetetraacetic acid (EDTA) core with a versatile aminoxy functional group for bioconjugation. We will explore its core structure, physicochemical properties, and detailed experimental protocols for its application, aimed at researchers, scientists, and professionals in drug development.

Core Structure and Properties

The chemical name, EDTA-(S)-1-(4-Aminoxyacetamidobenzyl), describes a molecule built upon an EDTA framework. EDTA is a polyaminocarboxylic acid renowned for its ability to form highly stable, 1:to:1 complexes with a wide range of metal ions by acting as a hexadentate ligand (binding through two nitrogen and four carboxylate oxygen atoms).[6][7][8]

The key modification in this derivative is the attachment of a substituted benzyl (B1604629) group to the ethylenediamine (B42938) backbone. This modification introduces two critical features:

-

An (S)-chiral center , which can influence the conformation of the metal complex and its interaction with biological systems.

-

A 4-aminoxyacetamido group, which serves as the reactive moiety for conjugation. The terminal aminoxy group (-O-NH₂) is particularly useful as it reacts selectively with aldehydes and ketones to form stable oxime linkages, a common strategy in bioconjugation.[9][10]

Chemical Structure

The structure consists of the EDTA core, a chiral benzyl linker, and the reactive aminoxy group.

Physicochemical Data

The following table summarizes the key quantitative properties of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).

| Property | Value | Reference |

| Synonyms | AABE; (S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic acid | [11] |

| CAS Number | 1217704-71-6 | [11] |

| Molecular Formula | C₁₉H₂₆N₄O₁₀ | [11] |

| Molecular Weight | 470.43 g/mol | [11] |

| Form | Pale Yellow Foam | [11] |

| Solubility | Soluble in DMSO, Water | [11] |

Principle of Bimodal Functionality

The utility of this molecule stems from its distinct, spatially separated functional domains. The logical relationship between these components is illustrated below.

-

Chelation Domain : The EDTA portion provides six donor atoms (two tertiary amines and four carboxylate groups) that coordinate with a metal ion, forming a stable octahedral complex.[6][12] This high stability is critical in radiopharmaceutical applications to prevent the release of the radionuclide in vivo, which could lead to off-target radiation damage.[13]

-

Bioconjugation Domain : The aminoxy group is a soft nucleophile that reacts specifically with the carbonyl group of aldehydes or ketones under mildly acidic conditions (pH 4-6) to form a robust oxime bond. This reaction is highly selective and proceeds efficiently in aqueous environments, making it ideal for modifying sensitive biomolecules.[10][14]

Experimental Protocols

The following sections provide detailed methodologies for the two primary applications of this chelator: conjugation to a biomolecule and subsequent radiolabeling.

Protocol: Conjugation via Oxime Ligation

This protocol describes the conjugation of the aminoxy-functionalized chelator to a biomolecule (e.g., an antibody) that has been previously modified to introduce an aldehyde or ketone group.

Materials:

-

Aldehyde/ketone-modified antibody (in a suitable buffer like MES or acetate, pH 5.0-6.0)

-

EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

-

Aniline (B41778) (catalyst, optional but recommended)

-

Reaction Buffer: 100 mM MES or Sodium Acetate, pH 5.5

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Methodology:

-

Preparation of Reagents:

-

Dissolve the EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in the Reaction Buffer to a final concentration of 10-20 mM.

-

Prepare a fresh stock solution of aniline in an organic solvent like DMSO or directly in the reaction buffer.

-

-

Conjugation Reaction:

-

To the aldehyde-modified antibody solution, add the chelator solution to achieve a 20- to 50-fold molar excess of chelator over the antibody.

-

If using a catalyst, add aniline to a final concentration of 10-20 mM.

-

Incubate the reaction mixture at room temperature or 37°C for 4-12 hours with gentle agitation.

-

-

Purification:

-

Remove the excess, unconjugated chelator and catalyst from the antibody-chelator conjugate.

-

This is typically achieved using size-exclusion chromatography (e.g., a PD-10 desalting column) or extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

-

-

Characterization:

-

Determine the average number of chelators per antibody (chelator-to-antibody ratio or CAR) using methods such as MALDI-TOF mass spectrometry or by chelating a known amount of a non-radioactive metal (e.g., Indium) and quantifying it by ICP-MS.

-

Protocol: Radiolabeling with Indium-111

This protocol outlines the chelation of a radioactive metal, Indium-111 (¹¹¹In), to the purified antibody-EDTA conjugate.

Materials:

-

Purified antibody-EDTA conjugate

-

¹¹¹InCl₃ in 0.05 M HCl

-

Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5

-

Quenching Solution: 50 mM DTPA or EDTA solution

-

Instant Thin-Layer Chromatography (ITLC) strips

-

Mobile Phase: 0.1 M Sodium Citrate, pH 6.0

Methodology:

-

Preparation:

-

In a clean vial, add a specific amount of the antibody-EDTA conjugate (e.g., 100 µg).

-

Add the Labeling Buffer to adjust the pH to approximately 5.5, which is optimal for ¹¹¹In chelation by EDTA.

-

-

Radiolabeling Reaction:

-

Add the desired amount of ¹¹¹InCl₃ (e.g., 1-5 mCi) to the vial containing the conjugate.

-

Gently mix and incubate at room temperature for 30-60 minutes.

-

-

Quenching (Optional):

-

To chelate any remaining free ¹¹¹In, add a small volume of the quenching solution (DTPA or EDTA) and incubate for an additional 5 minutes.

-

-

Quality Control:

-

Determine the radiochemical purity (RCP) using ITLC.

-

Spot a small aliquot of the reaction mixture onto an ITLC strip.

-

Develop the strip using the mobile phase. In this system, the radiolabeled antibody remains at the origin (Rf = 0.0), while free ¹¹¹In-citrate complex migrates with the solvent front (Rf = 1.0).

-

Measure the radioactivity distribution on the strip using a gamma counter or radio-TLC scanner to calculate the RCP. An RCP >95% is typically desired.

-

-

Purification (if necessary):

-

If the RCP is below the desired threshold, purify the radiolabeled conjugate using a size-exclusion column to remove free ¹¹¹In.

-

Application in Targeted Radiopharmaceuticals

The ultimate goal of using EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is to create a targeted radiopharmaceutical. Once an antibody or other targeting vector is conjugated and radiolabeled, it can be administered in vivo. The targeting moiety directs the agent to a specific site (e.g., a tumor expressing a particular antigen), where the radionuclide payload can be used for imaging or therapy.

References

- 1. Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. harvest.usask.ca [harvest.usask.ca]

- 6. EDTA - MOTM [chm.bris.ac.uk]

- 7. youtube.com [youtube.com]

- 8. quora.com [quora.com]

- 9. A flexible method for the conjugation of aminooxy ligands to preformed complexes of nucleic acids and lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Versatile and efficient synthesis of protein-polysaccharide conjugate vaccines using aminooxy reagents and oxime chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (S)-1-(4-AMINOXYACETAMIDOBENZYL)ETHYLENEDIAMINETETRAACETIC ACID | 1217704-71-6 [amp.chemicalbook.com]

- 12. EDTA - MOTM [chm.bris.ac.uk]

- 13. Synthesis and evaluation of a new bifunctional chelating agent for the preparation of radioimmunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to EDTA-(S)-1-(4-Aminoxyacetamidobenzyl): A Bifunctional Chelator for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

EDTA-(S)-1-(4-Aminoxyacetamidobenzyl), a specialized derivative of the well-established chelating agent ethylenediaminetetraacetic acid (EDTA), is a bifunctional molecule designed for applications in bioconjugation and the development of advanced therapeutic and diagnostic agents. This compound uniquely combines the potent metal-chelating properties of the EDTA core with a reactive aminoxy functional group. This dual functionality allows for the stable coordination of a wide range of metal ions while providing a specific attachment point for conjugation to biomolecules such as proteins, peptides, and antibodies that have been modified to contain a carbonyl group (aldehyde or ketone).

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl), with a focus on its utility in scientific research and drug development.

Core Chemical Properties

EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a complex organic molecule with distinct functional domains. The EDTA moiety consists of a flexible ethylenediamine (B42938) backbone with four carboxymethyl groups, which act as ligands to form highly stable, hexadentate complexes with metal ions. The aminoxy group (-O-NH2) provides a "click-like" reactive handle for covalent bond formation with carbonyl compounds.

Physicochemical Data

While specific experimental data for some properties of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) are not extensively reported in public literature, the following table summarizes its known and estimated physicochemical characteristics based on its structure and data from similar aminopolycarboxylic acids.

| Property | Value | Source/Method |

| Molecular Formula | C₁₉H₂₆N₄O₁₀ | - |

| Molecular Weight | 470.43 g/mol | - |

| CAS Number | 1217704-71-6 | - |

| Appearance | White to off-white solid (Predicted) | General for aminopolycarboxylic acids |

| Solubility | Soluble in aqueous bases (e.g., NaOH, NH₄OH), limited solubility in water and polar organic solvents.[1] | General for aminopolycarboxylic acids |

| Melting Point | Decomposes at elevated temperatures (Predicted) | General for EDTA and its derivatives[2] |

| pKa Values | Multiple pKa values are expected for the four carboxylic acid groups and two amine nitrogens of the EDTA core.[3] | Based on EDTA[3] |

| Stability | Store at room temperature.[4] The oxime linkage formed upon conjugation is highly stable, particularly when compared to hydrazone linkages.[5][6] | Supplier Data[4] and Literature[5][6] |

Synthesis and Characterization

The synthesis of bifunctional chelators like EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a multi-step process that is not widely detailed in public literature, likely due to proprietary considerations. However, a general synthetic strategy can be outlined based on established organic chemistry principles.

General Synthetic Approach

A plausible synthetic route would involve the modification of an EDTA derivative that has a suitable functional group for coupling to the aminoxy-containing linker. For instance, an EDTA molecule with a protected amine or a reactive ester could be coupled to a benzylamine (B48309) derivative that carries a protected aminoxyacetamido group. The final step would involve the deprotection of the functional groups.

Due to the lack of a specific published protocol, a detailed experimental methodology cannot be provided. Researchers requiring this compound are typically advised to obtain it from a specialized chemical supplier.

Characterization Methods

The structural integrity and purity of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of all expected protons and carbons in the structure, including the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the EDTA backbone and acetate (B1210297) arms, and the protons of the acetamido linker.[2][7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight of the compound, confirming its elemental composition.[8][9][10][11]

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the C=O stretching of the carboxylic acids and amide, the N-H bending of the amide, and the C-O stretching of the aminoxy group.

-

Purity Analysis: High-performance liquid chromatography (HPLC) would be used to assess the purity of the compound.

Applications in Bioconjugation

The primary application of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is in the site-specific modification of biomolecules. The aminoxy group reacts chemoselectively with an aldehyde or ketone to form a stable oxime bond.[12] This reaction is a cornerstone of bioorthogonal chemistry, allowing for the covalent attachment of the EDTA chelator to a target molecule in the presence of other functional groups.

General Experimental Protocol for Protein Conjugation

This protocol outlines a general procedure for conjugating EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) to a protein that has been engineered to contain a carbonyl group.

1. Generation of a Carbonyl Group on the Target Protein:

-

Site-specific oxidation of an N-terminal serine: The N-terminal serine residue of a protein can be oxidized with sodium periodate (B1199274) (NaIO₄) to generate an aldehyde.

-

Enzymatic introduction of a formylglycine: The formylglycine-generating enzyme (FGE) can be used to convert a specific cysteine residue within a consensus sequence to a formylglycine, which contains an aldehyde group.

2. Oxime Ligation Reaction:

-

Materials:

-

Carbonyl-containing protein

-

EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

-

Reaction Buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5)

-

-

Procedure:

-

Dissolve the carbonyl-containing protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Prepare a stock solution of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in an appropriate solvent (e.g., DMSO or the reaction buffer).

-

Add a 10- to 50-fold molar excess of the EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) solution to the protein solution.

-

Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle agitation. The optimal reaction time and temperature should be determined empirically.

-

3. Purification of the Conjugate:

-

Remove the excess unreacted EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) and other small molecules using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

4. Characterization of the Conjugate:

-

Confirm the successful conjugation using SDS-PAGE (which will show an increase in molecular weight), mass spectrometry (to determine the exact mass of the conjugate), and UV-Vis spectroscopy (if the chelator is conjugated to a chromophore-containing metal).

Workflow for Creating a Metal-Labeled Biomolecule

The following diagram illustrates the general workflow for creating a biomolecule labeled with a metal ion using EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).

Signaling Pathways and Logical Relationships

EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) itself is not directly involved in signaling pathways. Its utility lies in its ability to deliver a payload (a chelated metal ion) to a specific biological target. The resulting conjugate can then be used to probe or perturb signaling pathways. For example, if the biomolecule is an antibody that targets a cell surface receptor, the chelated metal ion could be a radioisotope for imaging or therapy, thereby modulating the signaling downstream of that receptor.

The logical relationship of its application in targeted therapies can be visualized as follows:

Conclusion

EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a valuable tool for researchers in the fields of bioconjugation, drug delivery, and medical imaging. Its bifunctional nature allows for the stable incorporation of metal ions into biomolecules in a site-specific manner. While detailed public data on its synthesis and some physicochemical properties are limited, its utility can be inferred from the well-established chemistries of its constituent parts. The protocols and information provided in this guide offer a foundational understanding for the application of this versatile chelating agent in advanced scientific research.

References

- 1. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Fragmentation behavior of EDTA complexes under different activation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of metal-EDTA complexes by electrospray mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]

- 12. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Aminoxyacetamidobenzyl EDTA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of a plausible synthetic route for aminoxyacetamidobenzyl EDTA, a bifunctional chelating agent of significant interest in bioconjugation and radiopharmaceutical development. The aminoxy group allows for the specific and efficient labeling of molecules containing aldehyde or ketone functionalities, such as antibodies and other glycoproteins, through the formation of a stable oxime linkage. The powerful EDTA chelating moiety can securely sequester a variety of metal ions, making this compound a valuable tool for targeted drug delivery, imaging, and therapy.

Proposed Synthetic Pathway

The proposed synthesis of aminoxyacetamidobenzyl EDTA can be envisioned as a four-stage process. This strategy is designed to build the molecule in a controlled manner, protecting reactive functional groups until the final steps.

An In-depth Technical Guide to EDTA Derivatives for Bioconjugation

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and techniques for using EDTA derivatives in bioconjugation. From fundamental chemistries to detailed experimental protocols and applications in targeted therapies, this document serves as a practical resource for the design and execution of bioconjugation strategies involving EDTA.

Introduction to EDTA in Bioconjugation

Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent renowned for its high affinity for a wide range of metal ions. In the field of bioconjugation, derivatives of EDTA are employed to attach this chelating functionality to biomolecules such as proteins, antibodies, and peptides. The primary application of these bioconjugates is in the delivery of metallic radionuclides for diagnostic imaging (e.g., SPECT or PET) and targeted radiotherapy. Additionally, EDTA bioconjugates have found utility in drug delivery systems and as tools to probe biological systems.

The core concept involves a bifunctional EDTA derivative , which possesses two key components:

-

The EDTA moiety for metal chelation.

-

A reactive functional group that enables covalent linkage to a biomolecule.

The choice of the reactive group is dictated by the available functional groups on the target biomolecule, most commonly the primary amines of lysine (B10760008) residues or the thiols of cysteine residues.

Bifunctional EDTA Derivatives and Conjugation Chemistries

The success of a bioconjugation strategy hinges on the selection of the appropriate reactive chemistry. Below are the most common bifunctional EDTA derivatives and their respective conjugation reactions.

Amine-Reactive EDTA Derivatives: NHS Esters

N-hydroxysuccinimide (NHS) esters of EDTA are widely used to target primary amines (–NH₂) found on the N-terminus of proteins and the side chain of lysine residues. The reaction proceeds via nucleophilic acyl substitution, forming a stable and irreversible amide bond.

-

Reaction pH: The reaction is typically carried out in a slightly alkaline buffer, with a pH range of 7.2 to 8.5, to ensure that the primary amines are deprotonated and thus nucleophilic.[1]

-

Hydrolysis: A competing reaction is the hydrolysis of the NHS ester, which increases with pH. Therefore, careful control of the pH is crucial for efficient conjugation.[2] The half-life of hydrolysis for NHS-esters is approximately 4-5 hours at pH 7.0 and 0°C, but decreases to 10 minutes at pH 8.6 and 4°C.[3]

Thiol-Reactive EDTA Derivatives: Maleimides

Maleimide-functionalized EDTA derivatives are highly specific for sulfhydryl (–SH) groups present in cysteine residues. The reaction is a Michael addition, which forms a stable thioether bond.

-

Reaction pH: The optimal pH range for the maleimide-thiol reaction is 6.5 to 7.5.[4] Below this range, the thiol group is less nucleophilic, and above this range, the maleimide (B117702) group can react with primary amines and is more susceptible to hydrolysis.

-

Specificity: At neutral pH, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, providing high chemoselectivity.[4]

-

Reduction of Disulfides: Many cysteine residues in proteins exist as disulfide bonds, which are unreactive towards maleimides. A reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), is often required to cleave these bonds and make the thiols available for conjugation. Dithiothreitol (DTT) can also be used, but it must be removed before the addition of the maleimide reagent as it also contains a thiol group.

Quantitative Data for Bioconjugation

Stability of Metal-EDTA Complexes

The stability of the metal-EDTA complex is paramount, especially in in-vivo applications, to prevent the release of the metal ion. The stability is quantified by the formation constant (Kf) or its logarithm (log Kf).

| Metal Ion | log Kf |

| Al³⁺ | 16.4[5] |

| Ca²⁺ | 10.65[5] |

| Cd²⁺ | 16.5[5] |

| Co²⁺ | 16.45[5] |

| Co³⁺ | 41.4[5] |

| Cr³⁺ | 23.4[5] |

| Cu²⁺ | 18.78[5] |

| Fe²⁺ | 14.30[5] |

| Fe³⁺ | 25.1[5] |

| In³⁺ | 24.9 |

| Mg²⁺ | 8.79[5] |

| Mn²⁺ | 13.89[5] |

| Ni²⁺ | 18.4[5] |

| Y³⁺ | 18.0 |

| Zn²⁺ | 16.5[5] |

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.

Reaction Kinetics

| Reaction | Reactive Groups | Second-Order Rate Constant (k) | Conditions |

| Amine Acylation | NHS Ester + Primary Amine (Lysine) | ~10² - 10³ M⁻¹s⁻¹ | pH 7.4 |

| Thiol Addition | Maleimide + Thiol (Cysteine) | ~10³ M⁻¹s⁻¹ | pH 7.0[6] |

These values indicate that both reactions are relatively fast, allowing for efficient conjugation under mild conditions. The reaction with maleimides is generally faster than with NHS esters.

Experimental Protocols

General Considerations

-

Buffer Selection: Avoid buffers containing primary amines (e.g., Tris) for NHS ester reactions and thiols for maleimide reactions. Phosphate-buffered saline (PBS), HEPES, or bicarbonate buffers are commonly used.

-

Protein Concentration: A protein concentration of 1-10 mg/mL is typically recommended.[4]

-

Molar Ratio: The molar ratio of the EDTA derivative to the biomolecule is a critical parameter that needs to be optimized to achieve the desired degree of labeling. A molar excess of the EDTA derivative is generally used.

-

Purification: After the conjugation reaction, it is essential to remove unreacted EDTA derivative and byproducts. Size-exclusion chromatography (SEC) is a common and effective method for this purpose.[7]

Protocol for NHS-Ester-EDTA Conjugation to an Antibody

This protocol is a general guideline and may require optimization for specific antibodies and EDTA-NHS esters.

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.

-

Adjust the antibody concentration to 1-10 mg/mL.

-

-

EDTA-NHS Ester Preparation:

-

Dissolve the EDTA-NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF to a stock concentration of 10-20 mM immediately before use.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the EDTA-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the antibody.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification:

-

Remove the unreacted EDTA-NHS ester and byproducts by size-exclusion chromatography (SEC) using a column with an appropriate molecular weight cutoff. The conjugated antibody will elute in the void volume.

-

-

Characterization:

-

Determine the concentration of the conjugated antibody using a protein assay (e.g., BCA or Bradford).

-

Determine the chelator-to-antibody ratio (CAR) using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of a radionuclide and measuring the specific activity.

-

Protocol for Maleimide-EDTA Conjugation to a Reduced Antibody

This protocol assumes the target is the interchain disulfide bonds of an IgG antibody.

-

Antibody Preparation:

-

Exchange the antibody into a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA to prevent oxidation of thiols).

-

Adjust the antibody concentration to 1-10 mg/mL.

-

-

Reduction of Disulfide Bonds:

-

Add a 10- to 20-fold molar excess of TCEP to the antibody solution.

-

Incubate for 1-2 hours at 37°C to reduce the disulfide bonds.

-

-

Removal of Reducing Agent (if necessary):

-

If a thiol-containing reducing agent like DTT was used, it must be removed using a desalting column before adding the maleimide reagent. TCEP does not need to be removed.

-

-

EDTA-Maleimide Preparation:

-

Dissolve the EDTA-maleimide in DMSO or DMF to a stock concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the EDTA-maleimide solution to the reduced antibody.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring in the dark.

-

-

Quenching (Optional):

-

The reaction can be quenched by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with the excess maleimide.

-

-

Purification and Characterization:

-

Follow the same purification and characterization steps as described for the NHS-ester conjugation.

-

Protocol for Radiolabeling with Indium-111

-

Preparation:

-

Prepare a solution of the EDTA-conjugated antibody in a metal-free buffer, such as 0.1 M ammonium (B1175870) acetate, pH 5.5.

-

Use metal-free water and plasticware to avoid contamination with other metal ions.

-

-

Radiolabeling:

-

Add a solution of ¹¹¹InCl₃ to the EDTA-antibody conjugate. The amount of ¹¹¹InCl₃ will depend on the desired specific activity.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C.[8]

-

-

Quality Control:

-

Determine the radiolabeling efficiency using instant thin-layer chromatography (ITLC). The ¹¹¹In-EDTA-antibody conjugate will remain at the origin, while free ¹¹¹In will move with the solvent front.

-

A labeling efficiency of >95% is generally desired.[8]

-

-

Purification (if necessary):

-

If the radiolabeling efficiency is low, the unincorporated ¹¹¹In can be removed using a desalting column.

-

Visualization of Pathways and Workflows

Signaling Pathways Targeted by EDTA-Bioconjugates

EDTA-bioconjugates, particularly radiolabeled antibodies, are often designed to target signaling pathways that are overactive in cancer cells. The antibody directs the radionuclide to the tumor cells, where the emitted radiation can induce cell death.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, survival, and migration.[8] Overexpression of EGFR is common in many cancers.

Caption: EGFR signaling pathway and targeting by an EDTA-radiolabeled anti-EGFR antibody.

Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis, the formation of new blood vessels.[9] Tumors secrete VEGF to promote the growth of blood vessels that supply them with nutrients and oxygen.

Caption: VEGF signaling pathway and targeting by an EDTA-radiolabeled anti-VEGF antibody.

Experimental Workflow for EDTA-Antibody Conjugate Development

The development of an EDTA-antibody conjugate for applications like radioimmunotherapy involves a multi-step process from initial conjugation to final characterization.

Caption: General experimental workflow for the development of an EDTA-antibody conjugate.

Logical Relationships for Choosing a Conjugation Strategy

Selecting the right bifunctional EDTA derivative and conjugation strategy depends on the properties of the target biomolecule.

Caption: Decision tree for selecting an EDTA bioconjugation strategy.

Characterization of EDTA-Bioconjugates

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the final bioconjugate.

Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of the conjugate and calculating the chelator-to-antibody ratio (CAR). Deconvoluted mass spectra will show a series of peaks corresponding to the unconjugated antibody and the antibody conjugated with one, two, three, or more EDTA molecules. The relative abundance of these peaks can be used to determine the average CAR. For a DTPA-conjugated antibody, a close analog of an EDTA-conjugate, deconvoluted ESI-MS reveals distinct peaks for each conjugation state.[10]

HPLC

High-performance liquid chromatography (HPLC) is used for both purification and analysis.

-

Size-Exclusion Chromatography (SEC): Separates molecules based on size and is effective for removing unreacted small molecules from the large bioconjugate. It can also be used to detect aggregation of the final product.

-

Reversed-Phase HPLC (RP-HPLC): Can be used to assess the purity of the conjugate and, in some cases, to separate species with different CARs. An example is the purification of an ¹¹¹In-labeled peptide conjugate, where the radiolabeled product is separated from precursors.[11]

-

Ion-Exchange Chromatography (IEX): Separates molecules based on charge, which can be altered by the conjugation of EDTA.

Conclusion

The bioconjugation of EDTA derivatives to biomolecules is a versatile and powerful strategy, particularly for the development of targeted radiopharmaceuticals. A thorough understanding of the available chemistries, reaction conditions, and characterization techniques is crucial for the successful design and synthesis of these complex molecules. By carefully selecting the appropriate bifunctional EDTA derivative and optimizing the conjugation and purification protocols, researchers can create highly effective tools for a wide range of applications in medicine and biology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 5. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2022206806A1 - Method for measuring content of dtpa in adc by means of using lc-ms/ms - Google Patents [patents.google.com]

- 7. cusabio.com [cusabio.com]

- 8. Rapid and Efficient Production of Radiolabeled Antibody Conjugates Using Vacuum Diafiltration Guided by Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. VEGF signaling pathway | Abcam [abcam.com]

- 10. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of EDTA in Chelating Metal Ions for Biological Studies

For Researchers, Scientists, and Drug Development Professionals

Ethylenediaminetetraacetic acid (EDTA) is a powerful and versatile chelating agent indispensable in biological research, clinical diagnostics, and pharmaceutical development.[1] First synthesized in 1935, this polyamino carboxylic acid has a remarkable ability to form stable, water-soluble complexes with di- and trivalent metal ions.[1] This property is the cornerstone of its utility, as many biological processes, particularly the activity of enzymes like nucleases and proteases, are dependent on metal ion cofactors.[1][2] By sequestering these metal ions, EDTA provides researchers with a critical tool to protect biological samples from degradation, control enzymatic reactions, and facilitate a wide range of experimental procedures.[1][3]

This technical guide offers a comprehensive exploration of EDTA's mechanism of action, its quantitative binding characteristics, and its core applications. It provides detailed experimental protocols and visual workflows to aid researchers in effectively utilizing this essential reagent.

The Chemistry of Chelation: Mechanism of Action

EDTA's chelating power resides in its molecular structure, which contains six donor atoms: two nitrogen atoms and four carboxylate groups.[1][4] This hexadentate structure allows it to wrap around a single metal ion, forming a stable, cage-like complex and effectively sequestering it from the solution.[4] This process is crucial in biological systems where free metal ions can catalyze damaging reactions or act as essential cofactors for enzymes that researchers may wish to inhibit.[5][6] The formation of this stable, ring-like structure, known as a chelate complex, is highly effective for ions such as calcium (Ca²⁺), magnesium (Mg²⁺), iron (Fe³⁺), and manganese (Mn²⁺).[1][7]

Caption: EDTA sequesters a divalent metal ion (Mg²⁺) to form a stable, inactive complex.[1]

Quantitative Data: Metal Ion Binding Affinity

EDTA's affinity for different metal ions varies, a property quantified by the stability constant (Log K). A higher Log K value indicates a stronger, more stable complex. This differential affinity is critical for its application; for instance, its high affinity for Ca²⁺ is exploited in cell detachment, while its chelation of Mg²⁺ is key to inhibiting nucleases.[1][8]

| Metal Ion | Log K (Stability Constant) |

| Fe³⁺ | 25.1 |

| Cu²⁺ | 18.8 |

| Ni²⁺ | 18.6 |

| Pb²⁺ | 18.0 |

| Zn²⁺ | 16.5 |

| Co²⁺ | 16.3 |

| Cd²⁺ | 16.5 |

| Fe²⁺ | 14.3 |

| Mn²⁺ | 14.0 |

| Ca²⁺ | 10.7 |

| Mg²⁺ | 8.7 |

| Note: Stability constants are pH-dependent and can vary with experimental conditions like temperature and ionic strength.[1][9][10] |

Core Applications in Biological Research

Molecular Biology

Inhibition of Nucleases for Nucleic Acid Protection During the lysis of cells for DNA or RNA extraction, endogenous nucleases (DNases and RNases) are released. These enzymes can rapidly degrade the nucleic acids of interest.[2][11] Most of these nucleases require divalent cations, particularly Mg²⁺, as cofactors for their catalytic activity.[1][12] EDTA is a standard component of lysis and storage buffers (e.g., TE buffer) where it chelates these Mg²⁺ ions, thereby inactivating the nucleases and preserving the integrity of the DNA and RNA samples.[1][]

Caption: Workflow illustrating how EDTA in lysis buffer prevents DNA degradation.[1]

Modulation of PCR Activity While crucial for sample preservation, EDTA's chelation of Mg²⁺ can inhibit enzymes that are intentionally used in subsequent applications. A primary example is the Polymerase Chain Reaction (PCR). Taq polymerase, the thermostable enzyme that drives DNA amplification in PCR, absolutely requires Mg²⁺ for its activity.[1][14] If a DNA template is stored in a buffer with a high concentration of EDTA (e.g., 1 mM in standard TE buffer), the EDTA can sequester the Mg²⁺ in the PCR master mix, leading to poor amplification or complete reaction failure.[1][15] Therefore, for PCR applications, DNA is often stored in water or a low-EDTA buffer (e.g., 0.1 mM EDTA).

Caption: Logical diagram of how excess EDTA inhibits Taq polymerase in PCR.[1]

Cell Biology

Non-Enzymatic Cell Detachment Adherent cells in culture are anchored to the culture surface and to each other via cell adhesion molecules (CAMs), such as cadherins and integrins.[8] The proper function of these adhesion proteins is dependent on the presence of divalent cations, primarily Ca²⁺ and Mg²⁺.[8] EDTA provides a gentle, non-enzymatic method for detaching these cells. By chelating the Ca²⁺ and Mg²⁺ in the culture medium, EDTA disrupts the function of CAMs, causing the cells to round up and detach from the surface.[2][8] This method is particularly advantageous when the integrity of cell surface proteins needs to be preserved for downstream applications like flow cytometry.[8]

Caption: Experimental workflow for detaching adherent cells using EDTA.[8]

Enzymology

Creating Apoenzymes for Functional Studies Many enzymes (metalloenzymes) require a metal ion cofactor for their catalytic activity or structural stability. To study the role of this metal cofactor, researchers often need to remove it to create a metal-free "apoenzyme." EDTA is a common tool for this purpose. By incubating a purified enzyme with EDTA, the metal cofactor is chelated and removed. The EDTA and the metal-EDTA complex can then be separated from the now-apoenzyme by methods like dialysis or size-exclusion chromatography.[16][17] The activity of the apoenzyme can then be compared to the original holoenzyme, and specific metal ions can be added back to study their individual effects.

Caption: Workflow for removing a metal cofactor from an enzyme using EDTA.

Drug Development and Formulation

In the pharmaceutical industry, EDTA is widely used as an excipient to enhance the stability and shelf life of drug formulations.[18][19] Trace metal ions, often present from raw materials or manufacturing processes, can catalyze the oxidative degradation of active pharmaceutical ingredients (APIs).[19] By chelating these stray metal ions, EDTA acts as a stabilizer, preventing this degradation and ensuring the drug maintains its potency and safety over time.[] It is commonly found in injectable solutions, ophthalmic products, and topical creams.[18]

Detailed Experimental Protocols

Protocol 1: Non-Enzymatic Detachment of Adherent Cells

This protocol describes the use of an EDTA solution to detach adherent cells from a culture vessel, preserving cell surface proteins.[8]

Materials:

-

Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺-free

-

EDTA solution (e.g., 0.5-2 mM in PBS, sterile)

-

Complete cell culture medium (containing serum)

-

Sterile serological pipettes and centrifuge tubes

-

Inverted microscope

-

Centrifuge

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Preparation: Warm the PBS, EDTA solution, and complete culture medium to 37°C.

-

Aspiration: Carefully aspirate the spent culture medium from the adherent cell monolayer.

-

Washing: Gently rinse the cell monolayer with an appropriate volume of warm, Ca²⁺/Mg²⁺-free PBS to remove any residual serum, which can inhibit EDTA's activity. Aspirate the PBS.[8]

-

EDTA Incubation: Add a sufficient volume of the pre-warmed EDTA solution to completely cover the cell monolayer (e.g., 1-2 mL for a T-25 flask).

-

Incubation: Place the culture vessel in the incubator at 37°C for 5-15 minutes. The optimal time can vary depending on the cell line.

-

Monitoring Detachment: Monitor the cells periodically under an inverted microscope. Detached cells will appear rounded and begin to float. Gently tap the side of the vessel to dislodge the cells.[8]

-

Neutralization and Collection: Once the majority of cells have detached, add 2-4 volumes of pre-warmed complete culture medium. The serum in the medium contains an excess of divalent cations that will inactivate the EDTA.[8]

-

Cell Suspension: Gently pipette the cell suspension up and down several times to create a single-cell suspension.

-

Centrifugation: Transfer the cell suspension to a sterile centrifuge tube and centrifuge at 100-200 x g for 5 minutes to pellet the cells.

-

Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in fresh, complete culture medium for cell counting or downstream applications.

Protocol 2: Preparation of an Apoenzyme via EDTA Treatment

This protocol outlines a general procedure for removing metal cofactors from a purified metalloenzyme.[16][17]

Materials:

-

Purified metalloenzyme in a suitable buffer (e.g., Tris-HCl)

-

High-concentration EDTA stock solution (e.g., 0.5 M, pH 8.0)

-

Metal-free dialysis buffer (the same buffer used for the enzyme, but prepared with high-purity water and treated to remove trace metals)

-

Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

-

Stir plate and stir bar

Procedure:

-

Initial Setup: Place the purified enzyme solution in a suitable container.

-

EDTA Incubation: Add the EDTA stock solution to the enzyme to a final concentration of 5-20 mM. The optimal concentration may need to be determined empirically.

-

Incubation: Gently mix and incubate the solution at 4°C for 1-4 hours (or longer, depending on the metal's binding affinity). Some protocols may use a low pH to help protonate coordinating residues and facilitate metal removal, but this is protein-dependent.[16]

-

Dialysis Preparation: Prepare the dialysis tubing according to the manufacturer's instructions. Load the enzyme-EDTA mixture into the dialysis bag.

-

Dialysis: Place the dialysis bag into a large volume (at least 1000x the sample volume) of cold, metal-free dialysis buffer. Stir gently on a stir plate at 4°C.

-

Buffer Changes: Perform at least three buffer changes over 24-48 hours to ensure complete removal of the EDTA and the chelated metal ions.

-

Recovery: Recover the protein sample from the dialysis tubing. The resulting solution contains the apoenzyme.

-

Verification (Optional but Recommended): Confirm the removal of the metal cofactor using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and verify the loss of activity through an appropriate enzyme assay.

Assay Interference and Mitigation

While highly useful, EDTA's chelating properties can interfere with certain assays. Understanding these interferences is crucial for accurate data interpretation.

| Assay / Technique | Mechanism of Interference | Mitigation Strategy |

| Polymerase Chain Reaction (PCR) | Chelation of Mg²⁺, a required cofactor for Taq polymerase.[1][14] | Use DNA template stored in water or low-EDTA buffer (0.1 mM). Add supplementary MgCl₂ to the PCR master mix if necessary.[15] |

| Certain Enzyme Assays | Chelation of essential metal cofactors (e.g., Alkaline Phosphatase requires Zn²⁺ and Mg²⁺).[20] | Avoid using EDTA-anticoagulated plasma. If EDTA is present, results may be falsely low. Use serum or heparinized plasma instead. |

| Clinical Calcium/Magnesium Tests | Direct chelation of the target analyte, leading to falsely low readings.[20] | Do not use EDTA-anticoagulated tubes for these tests. Use serum or heparinized plasma. |

| Blood Coagulation Assays | Chelation of Ca²⁺, which is essential for the coagulation cascade. This is its intended purpose as an anticoagulant.[] | Use citrate (B86180) tubes for coagulation studies, as the effect is reversible for testing. Do not use EDTA samples. |

Conclusion

EDTA is a cornerstone reagent in biological and biomedical research due to its potent and specific ability to chelate metal ions. From protecting the integrity of nucleic acids and proteins to enabling the gentle manipulation of cells and the characterization of enzyme mechanisms, its applications are both broad and fundamental. By understanding the chemical principles of its function, its quantitative binding properties, and the protocols for its proper use, researchers, scientists, and drug development professionals can continue to leverage EDTA to advance scientific discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. crownchampion.com [crownchampion.com]

- 3. Thermo Scientific™ EDTA (ethylenediamine tetraacetic acid) cell culture reagent | LabMart Limited [labmartgh.com]

- 4. nbinno.com [nbinno.com]

- 5. Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances on Chelation and Chelator Metal Complexes in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. interchim.fr [interchim.fr]

- 8. benchchem.com [benchchem.com]

- 9. Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. quora.com [quora.com]

- 12. Step-by-Step: A Practical Approach to Plant DNA Extraction with EDTA [greenskybio.com]

- 14. researchgate.net [researchgate.net]

- 15. academicjournals.org [academicjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. chemignition.com [chemignition.com]

- 19. nbinno.com [nbinno.com]

- 20. Managing ethylenediaminetetraacetic acid (EDTA) interference in EDTA contaminated samples - selectivity in reporting analytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bifunctional Chelators in Proteomics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bifunctional chelators, essential tools in the fields of proteomics, diagnostics, and therapeutics. Delving into their core principles, diverse applications, and the practicalities of their use, this document serves as a critical resource for professionals navigating the complexities of protein modification and analysis.

Core Concepts of Bifunctional Chelators

Bifunctional chelators are molecules with two distinct functional components: a chelating moiety that strongly binds to a metal ion and a reactive functional group for covalent attachment to a biomolecule, such as a protein or antibody. This dual functionality allows for the precise labeling of proteins with metal ions, which can be radioactive for imaging and therapy, or stable isotopes for mass cytometry.

The selection of an appropriate bifunctional chelator is paramount and depends on several factors: the choice of the metal ion, the nature of the biomolecule, and the intended application. The ideal chelator forms a highly stable and kinetically inert complex with the metal ion to prevent its dissociation in vivo, which could lead to off-target toxicity or signal loss.

Bifunctional chelators can be broadly classified into two categories:

-

Macrocyclic Chelators: These feature a pre-organized cyclic backbone that encapsulates the metal ion, generally leading to high thermodynamic stability and kinetic inertness. Examples include DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), and sarcophagine derivatives.

-

Acyclic Chelators: These are linear molecules that wrap around the metal ion. While they often exhibit faster labeling kinetics at milder conditions, their complexes can be less stable in vivo compared to their macrocyclic counterparts. A prominent example is DTPA (diethylenetriaminepentaacetic acid) and its derivatives.

The fundamental principle of bifunctional chelation involves a two-step process:

Quantitative Data on Bifunctional Chelators

The efficacy of a bifunctional chelator is determined by several key quantitative parameters. These include the thermodynamic stability of the metal-chelator complex (expressed as the logarithm of the stability constant, log K), the radiolabeling efficiency, and the in vitro and in vivo stability of the resulting radioimmunoconjugate.

Thermodynamic Stability Constants (log K)

The thermodynamic stability constant (log K) is a measure of the strength of the interaction between a metal ion and a chelator at equilibrium. A higher log K value indicates a more stable complex. The table below presents a compilation of log K values for common bifunctional chelators with various metal ions relevant to proteomics.

| Chelator | Metal Ion | log K | Reference(s) |

| DOTA | Cu²⁺ | 22.3 - 23.3 | [1][2] |

| DOTA | Zr⁴⁺ | 36.14 | [3] |

| DOTA | Lu³⁺ | >25 | |

| DOTA | In³⁺ | 23.9 | |

| DTPA | Cu²⁺ | 21.5 | |

| DTPA | Zr⁴⁺ | 30.3 | |

| DTPA | Lu³⁺ | 22.4 | |

| DTPA | In³⁺ | 28.9 | |

| NOTA | Cu²⁺ | 21.6 - 23.3 | [1][2] |

| DFO | Zr⁴⁺ | 36.14 - 49.1 | [3][4] |

| Sarcophagine | Cu²⁺ | >28 |

Note: Stability constants can vary depending on experimental conditions such as pH, temperature, and ionic strength.

Radiolabeling Efficiency and In Vitro Stability

The efficiency of incorporating a radionuclide into the chelator-protein conjugate and the stability of this complex in biological media are critical for successful applications. The following tables summarize comparative data for various chelators with Copper-64 (⁶⁴Cu), a commonly used PET imaging radionuclide.

Table 2.1: Radiolabeling Efficiency of ⁶⁴Cu with Different Bifunctional Chelators Conjugated to Rituximab [1][5]

| Bifunctional Chelator | Antibody Concentration (nM) | Radiolabeling Yield (%) | Temperature (°C) | Time (min) |

| p-SCN-Bn-DOTA | 250 | 98.9 | 25 | 20 |

| p-SCN-Bn-Oxo-DO3A | 250 | >99 | 25 | 20 |

| p-SCN-NOTA | 31 | 95 | 25 | 20 |

| p-SCN-PCTA | 250 | >99 | 25 | 20 |

| p-SCN-Bn-DTPA | 250 | 96.8 | 25 | 20 |

| p-SCN-CHX-A''-DTPA | 250 | >99 | 25 | 20 |

| ITC-2B3M-DTPA | 250 | >99 | 25 | 20 |

| sar-CO₂H | 250 | 98 | 25 | 20 |

Table 2.2: In Vitro Serum Stability of ⁶⁴Cu-labeled Rituximab Conjugates at 37°C [1][5]

| Bifunctional Chelator | % Intact Radioimmunoconjugate at 24h | % Intact Radioimmunoconjugate at 48h |

| p-SCN-Bn-DOTA | >95 | >94 |

| p-SCN-Bn-Oxo-DO3A | >95 | >94 |

| p-SCN-NOTA | >95 | 97.5 |

| p-SCN-PCTA | >95 | >94 |

| p-SCN-Bn-DTPA | ~40 | 14.0 |

| p-SCN-CHX-A''-DTPA | ~60 | 38.2 |

| ITC-2B3M-DTPA | ~60 | 37.8 |

| sar-CO₂H | >95 | >94 |

These data highlight the superior stability of macrocyclic chelators (DOTA, NOTA, PCTA, and sarcophagine) compared to the acyclic DTPA derivatives for chelating ⁶⁴Cu.[5]

Key Applications in Proteomics and Drug Development

Bifunctional chelators are integral to several cutting-edge applications in proteomics and drug development.

Radioimmunotherapy (RIT) and PET Imaging

In RIT and PET imaging, bifunctional chelators are used to attach therapeutic or diagnostic radionuclides to monoclonal antibodies (mAbs). These radioimmunoconjugates can then be used to specifically target and either destroy cancer cells with radiation or visualize their location and spread within the body.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to an antibody that specifically targets a tumor antigen. While the linker technology for ADCs is diverse, bifunctional chelators can be incorporated to create theranostic ADCs, which combine therapeutic and diagnostic capabilities.

Mass Cytometry (CyTOF)

Mass cytometry is a powerful single-cell analysis technique that utilizes antibodies labeled with stable heavy metal isotopes. Bifunctional chelators are used to attach these metal isotopes to the antibodies, allowing for the simultaneous measurement of over 40 parameters on a single cell without the issue of spectral overlap found in traditional flow cytometry.

Experimental Protocols

This section provides detailed methodologies for key experiments involving bifunctional chelators.

Protocol: Conjugation of DOTA-NHS-ester to an Antibody

This protocol describes the conjugation of a DOTA chelator with an N-hydroxysuccinimide (NHS) ester functional group to the lysine (B10760008) residues of an antibody.

Materials:

-

Antibody solution (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4

-

DOTA-NHS-ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

0.1 M Sodium bicarbonate buffer, pH 8.5

-

PD-10 desalting column (or equivalent size-exclusion chromatography system)

-

Reaction tubes

-

Spectrophotometer

Procedure:

-

Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or sodium azide, it must be buffer exchanged into PBS, pH 7.4. Adjust the antibody concentration to 2-5 mg/mL.

-

Chelator Preparation: Immediately before use, dissolve the DOTA-NHS-ester in DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction: a. Adjust the pH of the antibody solution to 8.5 by adding a small volume of 0.1 M sodium bicarbonate buffer. b. Add a 10- to 20-fold molar excess of the DOTA-NHS-ester solution to the antibody solution. c. Gently mix the reaction and incubate for 1 hour at room temperature.

-

Purification: a. Equilibrate a PD-10 desalting column with PBS, pH 7.4, according to the manufacturer's instructions. b. Apply the reaction mixture to the column and elute with PBS. c. Collect fractions and measure the protein concentration of each fraction using a spectrophotometer at 280 nm. d. Pool the fractions containing the conjugated antibody.

-

Characterization: Determine the chelator-to-antibody ratio (CAR) using methods such as MALDI-TOF mass spectrometry or a colorimetric assay.[6][7]

Protocol: Radiolabeling of a DFO-Conjugated Antibody with Zirconium-89 (⁸⁹Zr)

This protocol outlines the radiolabeling of an antibody previously conjugated with a deferoxamine (B1203445) (DFO) chelator.[8][9]

Materials:

-

DFO-conjugated antibody (e.g., DFO-Trastuzumab) in a suitable buffer (e.g., 0.5 M HEPES, pH 7.5)

-

⁸⁹Zr-oxalate solution

-

1.0 M Sodium carbonate (Na₂CO₃)

-

0.5 M HEPES buffer, pH 7.5

-

PD-10 desalting column

-

Instant thin-layer chromatography (iTLC) strips

-

Developing solvent (e.g., 50 mM DTPA, pH 7)

-

Radio-TLC scanner or gamma counter

Procedure:

-

pH Adjustment of ⁸⁹Zr: a. In a microcentrifuge tube, carefully add the desired volume of ⁸⁹Zr-oxalate. b. Neutralize the acidic solution by adding 1.0 M Na₂CO₃ dropwise until the pH is between 6.8 and 7.2. Use pH paper or a calibrated micro pH probe to monitor the pH.

-

Radiolabeling Reaction: a. To the neutralized ⁸⁹Zr solution, add the DFO-conjugated antibody. b. Incubate the reaction mixture for 60 minutes at room temperature with gentle agitation.

-

Determination of Radiolabeling Yield: a. Spot a small aliquot (1-2 µL) of the reaction mixture onto an iTLC strip. b. Develop the strip using the appropriate developing solvent. In this system, the ⁸⁹Zr-DFO-antibody conjugate will remain at the origin, while free ⁸⁹Zr will migrate with the solvent front. c. Analyze the strip using a radio-TLC scanner or by cutting the strip in half and counting each half in a gamma counter to determine the radiochemical purity.

-

Purification (if necessary): If the radiochemical purity is less than 95%, purify the radiolabeled antibody using a PD-10 desalting column equilibrated with PBS.

-

Final Product Formulation: The purified ⁸⁹Zr-DFO-antibody is ready for in vitro or in vivo studies.

Protocol: Site-Specific Conjugation of a Sarcophagine (Sar) Chelator

This protocol describes a method for site-specific conjugation of a sarcophagine-based chelator to an antibody, often involving enzymatic or chemical modification of the antibody to introduce a unique reactive handle. One common approach involves the use of microbial transglutaminase (MTGase).

Materials:

-

Antibody engineered with a glutamine-containing tag (Q-tag)

-

Sarcophagine chelator functionalized with a primary amine (e.g., AmBaSar)[10]

-

Microbial transglutaminase (MTGase)

-

Tris buffer, pH 7.5-8.0

-

Size-exclusion chromatography (SEC) system

Procedure:

-

Reaction Setup: a. In a reaction tube, combine the Q-tagged antibody (at a concentration of 1-5 mg/mL in Tris buffer) with a 20- to 50-fold molar excess of the amine-functionalized sarcophagine chelator. b. Add MTGase to the mixture. The optimal enzyme concentration should be determined empirically.

-

Enzymatic Conjugation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle mixing.

-

Purification: Purify the resulting antibody-chelator conjugate using an SEC system to remove excess chelator and the enzyme.

-

Characterization: Confirm the site-specific conjugation and determine the CAR using mass spectrometry.

Signaling Pathway Visualization: Trastuzumab and the HER2 Pathway

Trastuzumab (Herceptin) is a monoclonal antibody that targets the HER2 (Human Epidermal Growth Factor Receptor 2) receptor, which is overexpressed in some breast cancers. The binding of Trastuzumab to HER2 can inhibit downstream signaling pathways that promote cell proliferation and survival.

This diagram illustrates how Trastuzumab binding to HER2 can block the activation of two major downstream pathways: the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK pathway, both of which are critical for cell growth and survival.[11][12][13]

Conclusion

Bifunctional chelators are indispensable tools in modern proteomics and drug development, enabling a wide range of applications from fundamental single-cell analysis to targeted cancer therapy and diagnostics. A thorough understanding of their chemical properties, coupled with optimized experimental protocols, is essential for their successful implementation. As research continues to advance, the development of novel chelators with improved stability, faster labeling kinetics, and site-specific conjugation capabilities will further expand the horizons of what is achievable in these fields.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. A Beginner’s Guide To Analyzing and Visualizing Mass Cytometry Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. nist.gov [nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. harvest.usask.ca [harvest.usask.ca]

- 8. researchgate.net [researchgate.net]

- 9. harvest.usask.ca [harvest.usask.ca]

- 10. escopharma.com [escopharma.com]

- 11. A Non-Canonical p75HER2 Signaling Pathway Underlying Trastuzumab Action and Resistance in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effects of trastuzumab on HER2-mediated cell signaling in CHO cells expressing human HER2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HER2 signaling pathway and trastuzumab cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

For Researchers, Scientists, and Drug Development Professionals